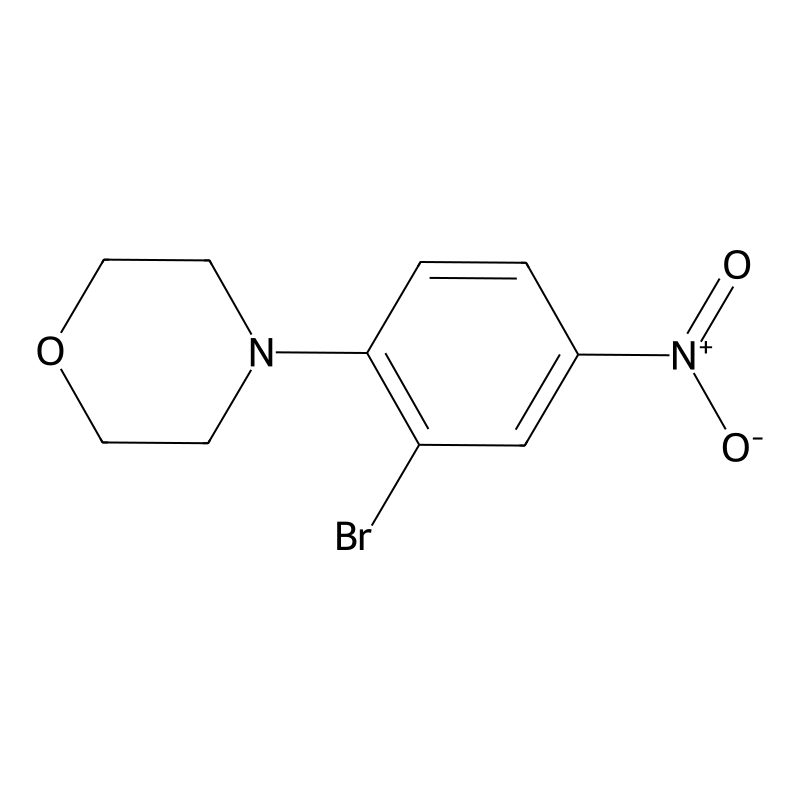

4-(2-Bromo-4-nitrophenyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can find:

Chemical Properties and Availability

Several commercial databases such as PubChem () provide basic information on the compound's structure, molecular weight, and CAS number (477846-96-1). These resources also list suppliers of 4-(2-Bromo-4-nitrophenyl)morpholine, suggesting potential use in research, although the specific applications remain unclear.

Structural Similarities

Researchers might be interested in 4-(2-Bromo-4-nitrophenyl)morpholine due to its structural similarity to other compounds with known research applications. The molecule contains a morpholine ring, a common functional group found in various medicines and bioactive molecules. Additionally, the presence of a nitro group suggests potential exploration in areas like explosives or materials science.

4-(2-Bromo-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11BrN2O3 and a molecular weight of 287.1 g/mol. It features a morpholine ring substituted with a bromo and nitro group on the phenyl moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and biologically active agents. Its unique structure contributes to its reactivity and interaction with biological targets.

- Potential irritant: Both the bromo and nitro groups can be irritating to the skin and eyes upon contact.

- Suspected respiratory irritant: Inhalation of airborne particles may irritate the respiratory tract.

The chemical behavior of 4-(2-Bromo-4-nitrophenyl)morpholine is influenced by the presence of both the bromine and nitro substituents. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which is significant for synthesizing amine derivatives.

- Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, allowing for the introduction of additional functional groups .

Research indicates that 4-(2-Bromo-4-nitrophenyl)morpholine exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, showing efficacy in inhibiting tumor growth in various cancer cell lines. Additionally, its structural features suggest possible interactions with enzymes and receptors, making it a candidate for further pharmacological exploration .

The synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine generally involves multi-step organic reactions. A common method includes:

- Formation of Morpholine Derivative: Starting from morpholine, react it with appropriate phenolic compounds to introduce the nitro and bromo substituents.

- Bromination: Use brominating agents to selectively introduce the bromo group onto the aromatic ring.

- Nitration: Apply nitrating agents to introduce the nitro group at the desired position on the phenyl ring .

A detailed synthetic route may involve using solvents like toluene and employing techniques such as thin-layer chromatography (TLC) for monitoring reaction progress.

4-(2-Bromo-4-nitrophenyl)morpholine finds applications primarily in:

- Medicinal Chemistry: As a scaffold for developing new therapeutic agents.

- Biochemical Research: Used in proteomics and enzyme inhibition studies due to its structural properties.

- Material Science: Potential use in creating functional materials through polymerization processes involving its reactive groups .

Interaction studies demonstrate that 4-(2-Bromo-4-nitrophenyl)morpholine can bind to various biological targets, including proteins involved in cancer pathways. These interactions are often examined using techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding affinities.

- Molecular Docking Studies: To predict how this compound interacts at a molecular level with target proteins .

These studies help elucidate its mechanism of action and guide further development.

Several compounds share structural similarities with 4-(2-Bromo-4-nitrophenyl)morpholine, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(3-Bromo-2-nitrophenyl)morpholine | Similar morpholine structure with different halogen | Different substitution pattern affecting reactivity |

| 4-Morpholinonaphthalen-2-ol | Contains a naphthalene moiety | Enhanced aromatic stability |

| 2-Bromo-4-nitrophenol | Lacks morpholine ring | More polar due to hydroxyl group |

These compounds are noteworthy for their varying biological activities and synthetic pathways, highlighting the uniqueness of 4-(2-Bromo-4-nitrophenyl)morpholine due to its specific combination of substituents and morpholine structure.